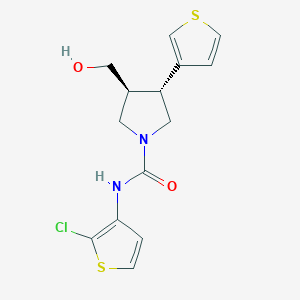![molecular formula C15H10Cl2N4O B6748227 2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide](/img/structure/B6748227.png)
2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzamide ring and a triazole moiety attached to the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the triazole moiety: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Attachment of the triazole to the phenyl ring: The triazole moiety is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the benzamide: The final step involves the reaction of the substituted phenyltriazole with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted benzamides.
Applications De Recherche Scientifique
2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole moiety may interact with enzymes or receptors, leading to modulation of their activity. The chlorine atoms and benzamide structure may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dichlorobenzamide: Lacks the triazole moiety and may have different biological activities.
N-[4-(triazol-2-yl)phenyl]benzamide: Lacks the chlorine atoms, which may affect its reactivity and biological properties.
2,6-dichloro-N-phenylbenzamide: Lacks the triazole moiety, leading to different applications and activities.
Uniqueness
2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide is unique due to the presence of both the triazole moiety and the chlorine atoms, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-12-2-1-3-13(17)14(12)15(22)20-10-4-6-11(7-5-10)21-18-8-9-19-21/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYJGUQQVQWREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)N3N=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
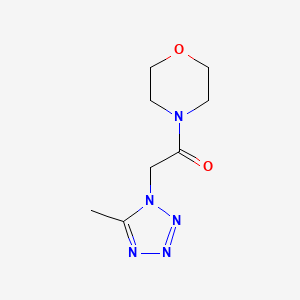
![1-[(3-Bromophenyl)methyl]-5-methyltetrazole](/img/structure/B6748156.png)
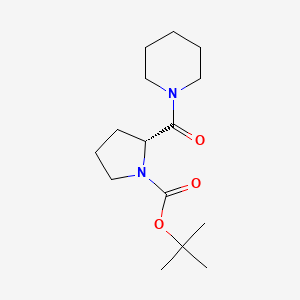

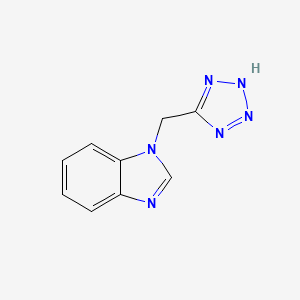
![2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid](/img/structure/B6748182.png)
![2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B6748187.png)
![indolizin-2-yl-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]methanone](/img/structure/B6748195.png)
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6748202.png)
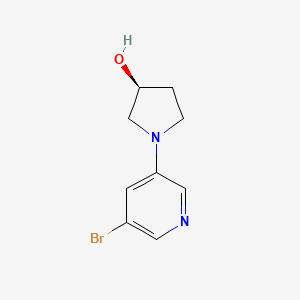
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]propanamide](/img/structure/B6748215.png)
![(4R)-N-[[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6748222.png)
![N-[(2-butyl-1-benzofuran-3-yl)methyl]-N-methyl-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6748237.png)
